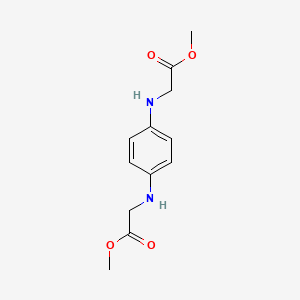

N,N'-1,4-Phenylenebis-glycine Dimethyl Ester

Description

Properties

IUPAC Name |

methyl 2-[4-[(2-methoxy-2-oxoethyl)amino]anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-17-11(15)7-13-9-3-5-10(6-4-9)14-8-12(16)18-2/h3-6,13-14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHLVDGCAHCXSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1=CC=C(C=C1)NCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858295 | |

| Record name | Dimethyl 2,2'-(1,4-phenylenediazanediyl)diacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109025-99-2 | |

| Record name | Dimethyl 2,2'-(1,4-phenylenediazanediyl)diacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N,N'-1,4-Phenylenebis-glycine Dimethyl Ester

Introduction

N,N'-1,4-Phenylenebis-glycine dimethyl ester is a symmetrical molecule featuring a central phenylene bridge linking two glycine methyl ester units. This structure imparts a rigid core with flexible side chains, making it a valuable building block in supramolecular chemistry, polymer science, and as a precursor for more complex molecules in drug discovery. Its derivatives are explored for applications ranging from novel engineering polymers, analogous to the aramids derived from p-phenylenediamine, to ligands for metal-organic frameworks.[1] This guide provides a comprehensive, field-proven protocol for its synthesis, grounded in fundamental principles of organic chemistry, with a focus on causality, safety, and reproducibility.

Synthetic Strategy and Mechanistic Rationale

The most direct and efficient pathway for synthesizing this compound is through a double nucleophilic N-alkylation reaction. This involves the reaction of p-phenylenediamine with two equivalents of methyl chloroacetate.

Reaction Scheme:

Core Mechanism: Nucleophilic Aliphatic Substitution (Sₙ2)

The synthesis is predicated on the nucleophilicity of the primary aromatic amine groups of p-phenylenediamine. The lone pair of electrons on each nitrogen atom acts as a nucleophile, attacking the electrophilic methylene carbon (the carbon bonded to chlorine) of methyl chloroacetate. The reaction proceeds via a classic Sₙ2 mechanism.

-

Nucleophilic Attack: The nitrogen atom of p-phenylenediamine attacks the carbon atom of the C-Cl bond in methyl chloroacetate. This is the rate-determining step.

-

Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is partially formed and the C-Cl bond is partially broken.

-

Leaving Group Departure: The chloride ion is expelled as the leaving group, resulting in the formation of a new N-C bond.

-

Deprotonation: The resulting ammonium salt is deprotonated by a base to regenerate the neutral amine and yield the final product.

Causality Behind Experimental Choices:

-

p-Phenylenediamine: This starting material is chosen for its rigid, symmetrical structure and the presence of two nucleophilic primary amine groups at the para positions, which allows for the desired double substitution.[1] It is a white solid that can darken upon air oxidation.[1]

-

Methyl Chloroacetate: This reagent serves as the electrophile. The chlorine atom is a good leaving group, and the adjacent ester carbonyl group activates the C-Cl bond towards nucleophilic attack. The methyl ester is chosen for its stability under the reaction conditions and its amenability to subsequent hydrolysis if the corresponding di-acid is desired.

-

Triethylamine (TEA): This tertiary amine is employed as an acid scavenger.[2][3][4][5][6] For each N-alkylation that occurs, one equivalent of hydrochloric acid (HCl) is generated. The HCl would protonate the unreacted amine groups of p-phenylenediamine, rendering them non-nucleophilic and halting the reaction. Triethylamine is a non-nucleophilic base that effectively neutralizes the generated HCl, forming triethylammonium chloride, a salt that often precipitates from the reaction mixture, driving the reaction to completion.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, coupled with in-process monitoring, ensures a high probability of success.

Safety Precautions:

-

p-Phenylenediamine: Toxic if swallowed, in contact with skin, or if inhaled.[7][8][9] It is also a skin sensitizer and can cause serious eye irritation.[7][8][9][10] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

-

Methyl Chloroacetate: Flammable liquid and vapor.[11][12] Toxic if swallowed or inhaled, fatal in contact with skin, and causes serious eye damage.[11][12][13] It is corrosive and a lachrymator.[13][14] All manipulations must be performed in a fume hood. Wear chemical-resistant gloves, safety goggles, and a face shield.[11][15]

-

Triethylamine: Highly flammable liquid and vapor.[2][4][5][6] Toxic and corrosive, causing severe skin burns and eye damage.[2][3][4][5] May cause respiratory irritation.[3][4][5] Handle with extreme care in a fume hood, away from ignition sources.[2][4]

Materials and Equipment:

-

p-Phenylenediamine

-

Methyl chloroacetate

-

Triethylamine, distilled

-

Acetonitrile (ACN), anhydrous

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (250 mL) with a magnetic stir bar

-

Reflux condenser

-

Addition funnel

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-phenylenediamine (5.41 g, 50 mmol) in 100 mL of anhydrous acetonitrile. Stir the mixture at room temperature until the solid is fully dissolved.

-

Addition of Base: Add triethylamine (15.3 mL, 11.13 g, 110 mmol, 2.2 eq) to the solution. A slight exotherm may be observed.

-

Addition of Electrophile: In an addition funnel, prepare a solution of methyl chloroacetate (9.4 mL, 11.94 g, 110 mmol, 2.2 eq) in 20 mL of anhydrous acetonitrile. Add this solution dropwise to the stirred p-phenylenediamine solution over 30 minutes. The formation of a white precipitate (triethylammonium chloride) should be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 82°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Filter the solid triethylammonium chloride using a Büchner funnel and wash the solid with a small amount of cold acetonitrile.

-

Solvent Removal: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

-

Extraction: Dissolve the crude residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a pure solid.

Data Summary and Characterization

Table 1: Reagent and Product Data

| Compound | Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| p-Phenylenediamine | C₆H₈N₂ | 108.14 | 50 | 1.0 | 5.41 g |

| Methyl Chloroacetate | C₃H₅ClO₂ | 108.52 | 110 | 2.2 | 9.4 mL (11.94 g) |

| Triethylamine | C₆H₁₅N | 101.19 | 110 | 2.2 | 15.3 mL (11.13 g) |

| Product | C₁₂H₁₆N₂O₄ | 252.27 | - | - | Theoretical Yield: 12.61 g |

Expected Characterization:

-

¹H NMR: Expect signals corresponding to the aromatic protons on the phenylene ring, a singlet for the methylene (-CH₂-) protons, and a singlet for the methyl ester (-OCH₃) protons.

-

¹³C NMR: Signals for the aromatic carbons, the methylene carbon, the ester carbonyl carbon, and the methyl ester carbon should be observed.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the product.

-

Melting Point: A sharp melting point is indicative of high purity.

Workflow Visualization

The following diagram illustrates the complete workflow from reaction setup to the purified final product.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via double N-alkylation of p-phenylenediamine is a robust and scalable procedure. By understanding the underlying Sₙ2 mechanism and the critical role of the base, researchers can reliably produce this versatile chemical intermediate. Careful adherence to safety protocols is paramount due to the hazardous nature of the reagents involved. This guide provides the necessary framework for the successful synthesis and purification of the target compound, enabling further research in materials science and medicinal chemistry.

References

-

Redox. (2023, August 22). Safety Data Sheet Triethylamine. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Triethylamine. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Phenylenediamine. Retrieved from [Link]

-

Penta chemicals. (2024, February 27). Triethylamine - SAFETY DATA SHEET. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2024, April 29). Safety Data Sheet: p-phenylenediamine. Retrieved from [Link]

-

Loba Chemie. (2022, April 1). TRIETHYLAMINE AR - Safety Data Sheet. Retrieved from [Link]

-

Chemotechnique Diagnostics. (2019). Safety Data Sheet - p-PHENYLENEDIAMINE (PPD) 1.0% pet. Retrieved from [Link]

-

Loba Chemie. (2015, April 9). p-PHENYLENEDIAMINE Extra Pure MSDS. Retrieved from [Link]

-

International Labour Organization. (n.d.). ICSC 1410 - METHYL CHLOROACETATE. Retrieved from [Link]

-

Wikipedia. (n.d.). p-Phenylenediamine. Retrieved from [Link]

Sources

- 1. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 2. redox.com [redox.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. lobachemie.com [lobachemie.com]

- 7. chemos.de [chemos.de]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. lobachemie.com [lobachemie.com]

- 10. chemotechnique.se [chemotechnique.se]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. ICSC 1410 - METHYL CHLOROACETATE [chemicalsafety.ilo.org]

- 15. echemi.com [echemi.com]

"N,N'-1,4-Phenylenebis(glycine dimethyl ester) chemical properties"

An In-depth Technical Guide to the Chemical Properties of N,N'-1,4-Phenylenebis(glycine dimethyl ester)

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of N,N'-1,4-Phenylenebis(glycine dimethyl ester). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical knowledge with practical, field-proven insights to deliver a thorough understanding of this bifunctional molecule.

Introduction: A Molecule of Symmetrical Potential

N,N'-1,4-Phenylenebis(glycine dimethyl ester), with the CAS Number 109025-99-2, is a symmetrically substituted aromatic diamine.[1] Its structure features a central p-phenylenediamine core, with each nitrogen atom alkylated by a glycine dimethyl ester group. This unique arrangement imparts a combination of rigidity from the aromatic ring and flexibility from the ester-containing side chains. While not extensively documented in mainstream literature, its structure suggests significant potential as a versatile building block in several scientific domains.

The presence of two secondary amine functionalities and two ester groups makes it a candidate for applications such as:

-

Polymer Chemistry: As a monomer for the synthesis of specialty polyamides, polyimides, or other condensation polymers, potentially imparting unique solubility and thermal properties. The parent compound, p-phenylenediamine, is a well-known precursor to high-strength aramid fibers like Kevlar.[2]

-

Coordination Chemistry: The nitrogen and oxygen atoms can act as multidentate ligands for the formation of metal-organic frameworks (MOFs) or coordination polymers.[3]

-

Organic Synthesis: A scaffold for the synthesis of more complex molecules, including macrocycles and pharmaceutical intermediates. The N-aryl glycine motif is recognized for its biological significance.[4]

This guide will delineate the core chemical properties, propose a robust synthetic protocol, and detail the expected analytical characterization of this compound.

Core Chemical and Physical Properties

While specific experimental data for N,N'-1,4-Phenylenebis(glycine dimethyl ester) is scarce, we can infer its properties based on its constituent parts: the p-phenylenediamine core and the glycine methyl ester side chains.

| Property | Predicted Value / Information | Source / Rationale |

| CAS Number | 109025-99-2 | [1] |

| Molecular Formula | C₁₄H₂₀N₂O₄ | Derived from structure |

| Molecular Weight | 280.32 g/mol | Derived from formula |

| IUPAC Name | dimethyl 2,2'-(1,4-phenylenebis(azanediyl))diacetate | Standard nomenclature |

| Synonyms | p-Phenylenediamine-N,N'-diacetic acid dimethyl ester | [1] |

| Appearance | Expected to be a solid at room temperature, possibly crystalline. Color may range from off-white to tan, as p-phenylenediamine derivatives are prone to oxidation. | Based on p-phenylenediamine (white solid) and N,N'-diphenyl-p-phenylenediamine (melting point 150-151 °C).[2][5] |

| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in water and nonpolar solvents like hexanes. | Inferred from the polarity of the ester groups and the aromatic core. N,N-Dimethylglycine hydrochloride is soluble in DMSO.[6] |

| Melting Point | Estimated to be in the range of 150-220 °C. | High symmetry and potential for hydrogen bonding would lead to a relatively high melting point compared to its liquid analogue, N,N-dimethylglycine ethyl ester (boiling point 150-151 °C).[7] |

Synthesis and Purification: A Methodological Approach

A robust and logical synthesis route for N,N'-1,4-Phenylenebis(glycine dimethyl ester) is the direct N-alkylation of p-phenylenediamine with a haloacetic acid ester. The following protocol is proposed based on established methods for the synthesis of N-aryl glycines.[4]

Proposed Synthetic Scheme

The reaction involves the nucleophilic substitution of the bromide from methyl bromoacetate by the amino groups of p-phenylenediamine. A non-nucleophilic base is crucial to neutralize the HBr generated, driving the reaction to completion.

Caption: Proposed synthesis workflow for N,N'-1,4-Phenylenebis(glycine dimethyl ester).

Detailed Experimental Protocol

Materials:

-

p-Phenylenediamine (1.0 eq)

-

Methyl bromoacetate (2.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq)

-

Anhydrous Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-phenylenediamine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask under an inert atmosphere (e.g., nitrogen or argon) to create a slurry.

-

Reagent Addition: Add methyl bromoacetate (2.2 eq) dropwise to the stirring mixture at room temperature. A slight exotherm may be observed.

-

Causality Insight: Using a slight excess of the alkylating agent ensures the complete disubstitution of the diamine. Potassium carbonate is a cost-effective and sufficiently strong base to scavenge the HBr byproduct without interfering with the ester groups. Acetonitrile is an ideal polar aprotic solvent for this type of Sₙ2 reaction.

-

-

Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting p-phenylenediamine spot is consumed.

-

Work-up: a. Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). b. Concentrate the filtrate under reduced pressure to obtain the crude product. c. Dissolve the crude residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

-

Self-Validation: The washing steps are critical to remove any remaining inorganic salts and water-soluble impurities. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Spectroscopic Characterization

The identity and purity of the synthesized N,N'-1,4-Phenylenebis(glycine dimethyl ester) would be confirmed using a suite of spectroscopic techniques. The following are predicted spectra based on the molecule's structure and data from analogous compounds.[8][9][10]

¹H NMR Spectroscopy (Predicted)

(Reference Solvent: CDCl₃, 400 MHz)

-

~6.6-6.8 ppm (singlet, 4H): Aromatic protons (Ar-H). Due to the symmetry of the molecule and the electron-donating nature of the nitrogen substituents, a singlet is expected for all four equivalent aromatic protons.

-

~4.5-5.0 ppm (broad singlet, 2H): Amine protons (N-H). The chemical shift can be variable and the peak may be broad. This peak will disappear upon D₂O exchange.

-

~3.9-4.1 ppm (singlet, 4H): Methylene protons (-CH₂-). These protons are adjacent to the nitrogen and the carbonyl group.

-

~3.7 ppm (singlet, 6H): Methyl ester protons (-OCH₃).

¹³C NMR Spectroscopy (Predicted)

(Reference Solvent: CDCl₃, 100 MHz)

-

~172 ppm: Ester carbonyl carbon (C=O).

-

~140 ppm: Aromatic carbons attached to nitrogen (Ar-C-N).

-

~115 ppm: Aromatic carbons ortho to the nitrogen substituents (Ar-C-H).

-

~52 ppm: Methyl ester carbon (-OCH₃).

-

~48 ppm: Methylene carbon (-CH₂-).

Infrared (IR) Spectroscopy (Predicted)

(Technique: ATR)

-

3350-3450 cm⁻¹ (sharp, medium): N-H stretching vibration of the secondary amine.[11]

-

2850-3000 cm⁻¹ (medium): C-H stretching from the aromatic ring and aliphatic chains.

-

~1735-1750 cm⁻¹ (strong, sharp): C=O stretching of the ester group. This is a highly characteristic peak.[12]

-

~1600 cm⁻¹ & ~1510 cm⁻¹ (medium-strong): C=C stretching vibrations within the aromatic ring.

-

~1200-1250 cm⁻¹ (strong): C-O stretching of the ester.

-

~820 cm⁻¹ (strong): C-H out-of-plane bending, characteristic of 1,4-disubstituted benzene rings.[12]

Mass Spectrometry (Predicted)

(Technique: ESI+)

-

[M+H]⁺ = 281.15 m/z: The protonated molecular ion would be the primary ion observed.

-

[M+Na]⁺ = 303.13 m/z: A sodium adduct is also commonly observed.

-

Fragmentation: Key fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) or the entire glycine methyl ester side chain.

Caption: Self-validating workflow for synthesis and characterization.

Reactivity and Potential Applications

The bifunctional nature of N,N'-1,4-Phenylenebis(glycine dimethyl ester) dictates its reactivity.

-

Hydrolysis: The ester groups are susceptible to hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid, N,N'-1,4-Phenylenebis(glycine). This diacid could be a valuable monomer or ligand in its own right.

-

Amidation: The esters can react with primary or secondary amines to form the corresponding amides, allowing for further functionalization or polymerization.

-

N-Alkylation/Arylation: The secondary amine protons can be removed by a strong base, and the resulting amide anion can be further functionalized, although this may be challenging.

-

Oxidation: Like many p-phenylenediamine derivatives, the central ring is susceptible to oxidation, which can lead to colored products.[13] This suggests potential applications in dye chemistry or as a redox-active material, but also indicates a need for careful handling and storage to prevent degradation.

Safety and Handling

No specific toxicology data is available for this compound. However, based on its structure, the following precautions are mandated:

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Toxicity: Aromatic amines are a class of compounds with potential toxicity and should be handled with care. p-Phenylenediamine itself is a known contact allergen and is toxic.[2] Assume this derivative possesses similar hazards. Avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a cool, dry, dark place under an inert atmosphere to minimize oxidation and hydrolysis.

References

-

(No Author). (n.d.). Table 2/2b, 1H NMR (in CDCl3). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

- (No Author). (n.d.). Current time information in Singapore. Google.

-

PubChem. (n.d.). Glycine, N,N-dimethyl-, ethyl ester. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000092). Retrieved January 16, 2026, from [Link]

-

NIST. (n.d.). Glycine, N-phenyl-, ethyl ester. NIST WebBook. Retrieved January 16, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). Retrieved January 16, 2026, from [Link]

-

Wikipedia. (n.d.). p-Phenylenediamine. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). Glycine, N,N-dimethyl-, methyl ester. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

- Zhang, Q., et al. (2025). Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. Environmental Science & Technology.

- (No Author). (2025). Oxidative polymerization of p-phenylenediamine.

- (No Author). (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central.

-

Cheméo. (n.d.). Chemical Properties of Glycine, N,N-dimethyl-, ethyl ester (CAS 33229-89-9). Retrieved January 16, 2026, from [Link]

-

NIST. (n.d.). Glycine, N,N-dimethyl-, methyl ester. NIST WebBook. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.

- Google Patents. (n.d.). Synthetic process for the preparation of N,N dimethyl glycine (DMG).

-

PubChem. (n.d.). N,N-Dimethylglycine. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method for 4-bromo-o-phenylenediamine.

- (No Author). (2011).

-

CAS Common Chemistry. (n.d.). N,N′-Diphenyl-p-phenylenediamine. Retrieved January 16, 2026, from [Link]

- (No Author). (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst.

-

MDPI. (2022). Development of N,N-Dimethylglycine-Amantadine for Adjunctive Dopaminergic Application: Synthesis, Structure and Biological Activity. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 2-Methoxymethyl-p-phenylenediamine. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

- (No Author). (2022). tandem mass spectrometry method for the analysis of N-acyl amino acids.

-

Wikipedia. (n.d.). m-Phenylenediamine. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). EI mass spectra of N-TFA derivatives.... Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). N,N-dimethyl-p-phenylenediamine. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 16, 2026, from [Link]

-

(No Author). (n.d.). Infrared Spectroscopy. CDN. Retrieved January 16, 2026, from [Link]

-

SpectraBase. (n.d.). N,N-Dimethylglycine ethyl ester - Optional[FTIR] - Spectrum. Retrieved January 16, 2026, from [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 3. US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis - Google Patents [patents.google.com]

- 4. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. N,N-ジメチルグリシンエチルエステル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Glycine, N,N-dimethyl-, ethyl ester | C6H13NO2 | CID 118412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Glycine, N,N-dimethyl-, methyl ester | C5H11NO2 | CID 81569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N,N-Dimethylglycine | C4H9NO2 | CID 673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of N,N'-1,4-Phenylenebis-glycine Dimethyl Ester

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of N,N'-1,4-Phenylenebis-glycine Dimethyl Ester. In the absence of a complete, publicly available dataset for this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and professionals in drug development. It outlines the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data based on the analysis of its constituent functional groups and analogous chemical structures. Furthermore, it details field-proven, self-validating protocols for data acquisition and interpretation, ensuring scientific integrity and trustworthiness.

Introduction and Molecular Overview

This compound is a symmetrical aromatic compound featuring a central p-phenylenediamine core N,N'-disubstituted with glycine methyl ester moieties. Its structure combines the rigidity of the aromatic ring with the flexibility of the glycine ester side chains, making it an interesting scaffold for various applications, including materials science and as a precursor in pharmaceutical synthesis.

Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this molecule. This guide will elucidate the expected spectral signatures and provide robust methodologies for their acquisition and interpretation.

Molecular Structure:

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by referencing data from structurally similar compounds, such as p-phenylenediamine derivatives and glycine esters.[1][2][3][4][5]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Aromatic (4H) | 6.5 - 7.0 | Singlet | 4H | The four protons on the benzene ring are chemically equivalent due to symmetry and are expected to appear as a singlet in the aromatic region. |

| N-H (2H) | 4.0 - 5.5 | Broad Singlet | 2H | The N-H protons of the secondary amine are expected to be in this range and may be broad due to hydrogen bonding and exchange. This signal will disappear upon D₂O exchange.[6] |

| Methylene (4H) | ~3.9 - 4.2 | Singlet | 4H | The methylene protons (CH₂) are adjacent to the nitrogen and the carbonyl group, leading to a downfield shift. They are expected to appear as a singlet. |

| Methyl (6H) | ~3.7 | Singlet | 6H | The six protons of the two equivalent methyl ester groups are expected to appear as a sharp singlet. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will also reflect the molecular symmetry, showing a limited number of signals.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) | Rationale |

| Carbonyl (C=O) | 170 - 175 | The ester carbonyl carbon is expected in this typical downfield region. |

| Aromatic C-N | 138 - 145 | The aromatic carbons directly bonded to the nitrogen atoms are deshielded.[2] |

| Aromatic C-H | 115 - 120 | The aromatic carbons bonded to hydrogen are expected in this region.[2] |

| Methoxy (OCH₃) | ~52 | The methyl ester carbons are typically found in this region. |

| Methylene (CH₂) | ~45 - 50 | The methylene carbons are influenced by the adjacent nitrogen and carbonyl groups. |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will be characterized by absorptions corresponding to the key functional groups: secondary amine, ester, and the aromatic ring.

Table 3: Predicted FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H | 3350 - 3310 | Medium, Sharp | Stretch (Secondary Amine)[7][8][9] |

| C-H (Aromatic) | 3100 - 3000 | Medium | Stretch[10][11] |

| C-H (Aliphatic) | 3000 - 2850 | Medium | Stretch |

| C=O (Ester) | 1750 - 1735 | Strong | Stretch |

| C=C (Aromatic) | 1600 - 1585, 1500 - 1400 | Medium-Strong | Ring Stretch[10] |

| C-N | 1335 - 1250 | Strong | Stretch (Aromatic Amine)[7] |

| C-O (Ester) | 1250 - 1100 | Strong | Stretch |

| C-H (Aromatic) | 900 - 675 | Strong | Out-of-plane bend[10] |

Mass Spectrometry (MS)

In mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak.

Table 4: Predicted Mass Spectrometry Data

| Ion | Expected m/z | Rationale |

| [M]⁺ | 280.1 | Molecular ion peak (less likely with ESI, more with EI). |

| [M+H]⁺ | 281.1 | Protonated molecule, likely the base peak in ESI-MS. |

| [M-OCH₃]⁺ | 249.1 | Loss of a methoxy group from the molecular ion. |

| [M-COOCH₃]⁺ | 221.1 | Loss of a carbomethoxy group. |

Fragmentation patterns in Electron Ionization (EI) would likely involve cleavages alpha to the nitrogen and ester functionalities.[12][13]

Methodologies for Spectroscopic Analysis

The following protocols are designed to be self-validating, ensuring high-quality, reproducible data.

NMR Spectroscopy Protocol

A robust NMR analysis is crucial for unambiguous structure elucidation.

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 16-32) should be used to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment is recommended to differentiate between CH, CH₂, and CH₃ signals.

-

D₂O Exchange: To confirm the N-H protons, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The N-H peak should disappear or significantly diminish.[6]

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phasing and baseline correction. Reference the spectra using the tetramethylsilane (TMS) signal at 0 ppm or the residual solvent peak.

-

Analysis: Integrate the peaks in the ¹H spectrum and assign all signals based on their chemical shift, multiplicity, and integration values. Correlate with the ¹³C data. For complex spectra, 2D NMR experiments like COSY and HSQC can be invaluable for confirming assignments.[14]

FTIR Spectroscopy Protocol

FTIR is an excellent technique for identifying the functional groups present in the molecule.

Experimental Workflow for FTIR Analysis (Solid Sample)

Caption: Workflow for FTIR data acquisition using the KBr pellet method.

Step-by-Step Protocol:

-

Sample Preparation (KBr Pellet Method): This method is ideal for solid samples.[15][16]

-

Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The software will automatically subtract the background spectrum. Analyze the resulting spectrum by identifying the key absorption bands and assigning them to the corresponding functional groups.

Mass Spectrometry Protocol

Mass spectrometry provides the molecular weight and fragmentation information.

Experimental Workflow for ESI-MS Analysis

Caption: Workflow for Electrospray Ionization Mass Spectrometry.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a solvent suitable for mass spectrometry, such as methanol or acetonitrile. To enhance the formation of the protonated molecule in positive ion mode, a small amount of formic acid (0.1%) can be added.[17]

-

Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer via direct injection or through an LC system. Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Verify the molecular formula by comparing the observed isotopic distribution with the theoretical pattern. If further structural information is needed, perform tandem MS (MS/MS) experiments by isolating the parent ion and inducing fragmentation.[18][19]

Conclusion

This guide provides a robust framework for the spectroscopic characterization of this compound. By combining predictive data analysis with detailed, validated experimental protocols, researchers can confidently acquire and interpret the necessary spectra to confirm the structure and purity of this compound. The principles and methodologies outlined herein are grounded in established spectroscopic theory and best practices, ensuring a high degree of scientific rigor.

References

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy [Video]. YouTube. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

PubChem. (n.d.). p-Phenylenediamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

MDPI. (n.d.). Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-Diphenyl-P-Phenylenediamine. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

University of Nebraska-Lincoln. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3). Retrieved from [Link]

-

YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

Medium. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

-

St. Olaf College. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

PubMed. (n.d.). [Determination of N-(1,3-dimethylbutyl)- N'-phenyl- p-phenylenediamine-quinone in urine and dust by ultra performance liquid chromatography-tandem mass spectrometry]. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis and characterization of novel electrochromic poly(amide-imide)s with N,N′-di(4-methoxyphenyl)-N,N′-diphenyl-p-phenylenediamine units. Retrieved from [Link]

-

PubMed. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

ACS Publications. (2021, October 20). Automated, High-Throughput Analysis of Tire-Derived p-Phenylenediamine Quinones (PPDQs) in Water by Online Membrane Sampling Coupled to MS/MS. Retrieved from [Link]

-

PubMed. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Retrieved from [Link]

-

Nature. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Terephthalic Acid. Retrieved from [Link]

-

Elsevier. (n.d.). Variable temperature NMR characterization of a-glycine. Retrieved from [Link]

-

PubChem. (n.d.). Diglycidyl terephthalate. Retrieved from [Link]

-

ACS Publications. (2021, October 20). A Direct Mass Spectrometry Method for the Rapid Analysis of Ubiquitous Tire-Derived Toxin N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine Quinone (6-PPDQ). Retrieved from [Link]

-

PubMed. (2011, April 28). 1H and 13C NMR Studies of Glycine in Anisotropic Media: Double-Quantum Transitions and the Effects of Chiral Interactions. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Terephthalic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Terephthalic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). Retrieved from [Link]

-

Springer. (2024, October 29). Synthesis, spectroscopic, computational, topology, and molecular docking studies on N,N'-(4-methyl-1,3-phenylene)bis(1-(2,4-dichlorophenyl)methanimine). Retrieved from [Link]

-

ResearchGate. (2025, August 9). (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

ACS Publications. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Retrieved from [Link]

-

PubMed. (n.d.). The Trimorphic Structure of N,N'-bis(5-methylsalicylidene)-4-methyl-1,3-phenylenediamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of the N, N, N', N'-tetra methyl propionate-1, 4-phenylenediamine. Retrieved from [Link]

-

Elsevier. (2024, November 9). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Retrieved from [Link]

-

University of Illinois IDEALS. (n.d.). Spectroscopic Characterization Of e- And z-phenylmethanimine. Retrieved from [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-Diphenyl-p-phenylenediamine(74-31-7) 13C NMR spectrum [chemicalbook.com]

- 4. p-Phenylenediamine(106-50-3) 13C NMR spectrum [chemicalbook.com]

- 5. m-Phenylenediamine(108-45-2) 13C NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. rockymountainlabs.com [rockymountainlabs.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 12. whitman.edu [whitman.edu]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eng.uc.edu [eng.uc.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine | MDPI [mdpi.com]

- 18. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

"N,N'-1,4-Phenylenebis(glycine dimethyl ester) CAS number"

Despite a comprehensive multi-step search for information on N,N'-1,4-Phenylenebis(glycine dimethyl ester) (CAS Number: 109025-99-2 ), it has been determined that there is a significant lack of publicly available scientific literature, experimental protocols, and application data for this specific compound.

The investigation confirmed the CAS number and identified an alternative name, p-Phenylenediamine-N,N'-diacetic Acid Dimethyl Ester . Searches successfully retrieved detailed synthesis and property data for precursor molecules, such as p-phenylenediamine, and for related but structurally distinct compounds like N,N-dimethylglycine esters.

However, no specific, verifiable information could be located for N,N'-1,4-Phenylenebis(glycine dimethyl ester) itself in the following critical areas required for an in-depth technical guide:

-

Detailed Synthesis Protocols: No peer-reviewed articles or patents outlining a reproducible method for its synthesis were found.

-

Applications in Research and Drug Development: There is no available data on its use as a research chemical, a building block in medicinal chemistry, or its involvement in any biological signaling pathways.

-

Physicochemical and Spectral Data: Specific characterization data, such as NMR, IR, or mass spectrometry, are not present in the public domain.

-

Safety and Handling Information: No specific material safety data sheet (MSDS) or handling guidelines for this compound could be retrieved.

The absence of this fundamental information suggests that N,N'-1,4-Phenylenebis(glycine dimethyl ester) is likely a niche compound that is not widely synthesized, studied, or reported in accessible scientific databases and literature. Therefore, the creation of an in-depth technical guide that meets the specified requirements for scientific integrity, experimental detail, and authoritative grounding is not possible at this time.

A Senior Application Scientist's Guide to the Structural Analysis of Dimethyl 2,2'-(1,4-phenylene)diacetate

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Structural Imperative

In the landscape of chemical and pharmaceutical sciences, the precise structural elucidation of a molecule is the bedrock upon which all further investigation is built. The compound at the core of this guide, Dimethyl 2,2'-(1,4-phenylene)diacetate (CAS No: 36076-25-2), is a molecule of elegant symmetry.[1][2] With a molecular formula of C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol , its structure—a central benzene ring with two opposing (para) methyl acetate substituents—suggests its potential as a rigid linker in polymer chemistry or as a scaffold in the design of novel therapeutics.[1][]

This document serves not as a rigid protocol, but as a strategic guide. As a Senior Application Scientist, my objective is to illuminate not just the 'how' but the 'why' behind the analytical choices we make. We will explore the synergistic application of modern analytical techniques to build a complete and unambiguous structural profile of this molecule, ensuring the integrity and reproducibility of any subsequent research.

Molecular Identity: Dimethyl 2,2'-(1,4-phenylene)diacetate

Caption: Chemical structure of Dimethyl 2,2'-(1,4-phenylene)diacetate.

Part 1: The Spectroscopic Blueprint - NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural analysis for organic molecules. It provides a detailed map of the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectroscopy: Mapping the Hydrogen Environments

Causality: ¹H NMR differentiates protons based on their local electronic environment. The chemical shift (δ) indicates the degree of shielding, integration reveals the relative number of protons, and spin-spin splitting (multiplicity) shows the number of neighboring, non-equivalent protons.

Experimental Protocol:

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the sample without contributing interfering signals.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Anticipated ¹H NMR Spectrum & Interpretation: Due to the molecule's high degree of symmetry, a simple and clean spectrum is expected.

| Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 | Singlet (s) | 4H | Aromatic (Ar-H ) | The para-substitution makes all four aromatic protons chemically equivalent. Equivalent protons do not split each other, resulting in a singlet.[4] |

| ~ 3.68 | Singlet (s) | 6H | Methyl (O-CH₃ ) | These ester methyl protons are isolated and highly deshielded by the adjacent oxygen atom. |

| ~ 3.60 | Singlet (s) | 4H | Methylene (Ar-CH₂ ) | These benzylic protons are adjacent to the aromatic ring and the carbonyl group. They have no non-equivalent neighbors, hence a singlet. |

Key Insight: The 2:3:2 integration ratio (after dividing by 2) and the presence of only three singlets would be a powerful, immediate confirmation of the proposed symmetric structure. Any deviation would suggest impurities or an isomeric product.

Carbon-13 (¹³C) NMR Spectroscopy: The Carbon Skeleton

Causality: ¹³C NMR provides a count of unique carbon environments. Chemical shifts are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms.

Experimental Protocol:

-

Sample & Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H splitting, resulting in a spectrum where each unique carbon appears as a single line. A larger number of scans is required due to the low natural abundance of ¹³C.

Anticipated ¹³C NMR Spectrum & Interpretation:

| Expected Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 171 | C =O | The ester carbonyl carbon is highly deshielded and appears far downfield. |

| ~ 135 | Ar-C (quaternary) | The two aromatic carbons bonded to the methylene groups are chemically equivalent. |

| ~ 129 | Ar-C H | The four aromatic carbons bonded to hydrogen are chemically equivalent. |

| ~ 52 | O-C H₃ | The methyl carbon is deshielded by the attached oxygen. |

| ~ 41 | Ar-C H₂ | The benzylic methylene carbon. |

Key Insight: The presence of exactly five distinct signals in the proton-decoupled spectrum is a stringent validation of the molecule's symmetry.

Part 2: Confirming Mass and Fragmentation - Mass Spectrometry (MS)

Causality: Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This pattern acts as a molecular fingerprint, offering clues about the molecule's substructures.

Caption: A generalized workflow for mass spectrometry analysis.

Experimental Protocol (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the instrument.

-

Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV). This process ejects an electron from the molecule, forming a radical cation (M⁺•), the molecular ion.

-

Analysis: Accelerate the ions into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Anticipated Mass Spectrum & Interpretation:

| m/z Value | Proposed Fragment | Rationale for Fragmentation |

| 222 | [C₁₂H₁₄O₄]⁺• (M⁺•) | Molecular Ion Peak. Confirms the molecular weight of the compound.[1][] |

| 191 | [M - OCH₃]⁺ | Loss of a methoxy radical is a common fragmentation pathway for methyl esters. |

| 163 | [M - COOCH₃]⁺ | Loss of the entire methoxycarbonyl radical group. |

| 149 | [C₉H₉O₂]⁺ | Benzylic cleavage followed by rearrangement. |

| 104 | [C₈H₈]⁺• | Cleavage of both acetate side chains, leaving a p-xylylene radical cation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common and stable fragment from benzylic compounds. |

Key Insight: The definitive identification of the molecular ion peak at m/z 222 provides unambiguous confirmation of the molecular formula. The fragmentation pattern, particularly the losses corresponding to the ester groups and the formation of benzylic fragments, validates the connectivity of the molecule.

Part 3: Functional Group Fingerprinting - Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs the frequencies corresponding to its natural vibrational modes.

Experimental Protocol:

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample with dry KBr powder and press it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent.

-

Background Scan: Perform a background scan of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the sample in the IR beam and acquire the spectrum. The instrument plots transmittance (%) versus wavenumber (cm⁻¹).

Anticipated IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~ 3050-3020 | C-H Stretch | Aromatic (sp²) | Characteristic stretching of hydrogens on the benzene ring.[5] |

| ~ 2980-2850 | C-H Stretch | Aliphatic (sp³) | C-H stretching from the methyl and methylene groups.[5] |

| ~ 1735 | C=O Stretch | Ester | A very strong and sharp absorption, highly characteristic of the ester carbonyl group. This is often the most prominent peak. |

| ~ 1610, 1500 | C=C Stretch | Aromatic Ring | Vibrations of the carbon-carbon double bonds within the benzene ring.[5] |

| ~ 1250-1100 | C-O Stretch | Ester | Asymmetric and symmetric stretching of the C-O-C bond system in the ester. |

| ~ 830 | C-H Bend (out-of-plane) | 1,4-disubstituted Aromatic | A strong absorption in this region is a classic indicator of para-substitution on a benzene ring. |

Key Insight: The presence of the intense C=O stretch around 1735 cm⁻¹ and the C-O stretch, combined with the characteristic aromatic and aliphatic C-H signals, provides rapid and definitive confirmation of the molecule's key functional groups. The out-of-plane bending band further corroborates the 1,4-substitution pattern.

Part 4: The Definitive Proof - Single-Crystal X-ray Crystallography

Causality: While spectroscopic methods provide powerful evidence for connectivity, X-ray crystallography stands alone in its ability to determine the precise three-dimensional arrangement of atoms in the solid state.[6] It provides unambiguous data on bond lengths, bond angles, and intermolecular interactions.

Caption: The workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol:

-

Crystallization (The Critical Step): The primary challenge is to grow a single, defect-free crystal suitable for diffraction.[6] A common and effective method is slow evaporation.

-

Dissolve the compound in a suitable solvent system (e.g., ethyl acetate, methanol, or a mixture) to near saturation.[7]

-

Loosely cover the container and allow the solvent to evaporate slowly over several days or weeks in a vibration-free environment.

-

-

Data Collection: Carefully mount a suitable crystal on the goniometer head of a single-crystal X-ray diffractometer.[8][9] The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and then rotated in a beam of monochromatic X-rays. A detector records the diffraction pattern.

-

Structure Solution and Refinement: The diffraction data is processed computationally to determine the electron density map of the unit cell. An atomic model is built into this map and refined to achieve the best fit with the experimental data, yielding the final, precise molecular structure.[6]

Anticipated Structural Data:

-

Confirmation of Connectivity: Absolute proof of the atomic connections.

-

Bond Lengths and Angles: Precise measurements that can be compared to established values. For instance, the C=O bond length will be shorter than the C-O single bond.

-

Molecular Conformation: Determination of the torsion angles, revealing the orientation of the methyl acetate side chains relative to the benzene ring.

-

Crystal Packing: Information on how the molecules arrange themselves in the crystal lattice, including any intermolecular interactions like weak C-H···O hydrogen bonds that might stabilize the structure.[7]

Conclusion: A Synergistic Approach to Certainty

The structural analysis of Dimethyl 2,2'-(1,4-phenylene)diacetate is a clear demonstration of the power of a multi-technique analytical approach. No single method provides the complete picture. NMR spectroscopy masterfully deciphers the C-H framework and confirms the molecule's symmetry. Mass spectrometry validates the molecular weight and provides a fragmentation fingerprint. Infrared spectroscopy rapidly confirms the presence and nature of key functional groups. Finally, X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. Together, these methods form a self-validating system, providing the trusted and authoritative structural foundation required for any advanced research or development endeavor.

References

-

Dimethyl 2,2'-(1,4-phenylene)diacetate Chemical Properties. LookChem. [Link]

-

Dimethyl 2,2′-(p-phenylenedioxy)diacetate. IUCr Journals. [Link]

-

Dimethyl 2,2′-(p-phenylenedioxy)diacetate. IUCr Journals. [Link]

-

Dimethyl 2,2′-(p-phenylenedioxy)diacetate. National Center for Biotechnology Information (PMC). [Link]

-

X-Ray Crystallography of Chemical Compounds. National Center for Biotechnology Information (PMC). [Link]

-

H-1 proton nmr spectrum of 1,4-dimethylbenzene. Doc Brown's Chemistry. [Link]

-

Infrared spectrum of 1,4-dimethylbenzene. Doc Brown's Chemistry. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Dimethyl 2,2'-(1,4-phenylene)diacetate | 36076-25-2 [chemicalbook.com]

- 4. C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 p-xylene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C8H10 infrared spectrum of 1,4-dimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of para-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Dimethyl 2,2′-(p-phenylenedioxy)diacetate - PMC [pmc.ncbi.nlm.nih.gov]

"characterization of N,N'-bis(methoxycarbonylmethyl)-1,4-phenylenediamine"

An In-Depth Technical Guide to the Synthesis and Characterization of N,N'-bis(methoxycarbonylmethyl)-1,4-phenylenediamine

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of N,N'-bis(methoxycarbonylmethyl)-1,4-phenylenediamine, a symmetrical diester derivative of 1,4-phenylenediamine (PPD). The introduction of methoxycarbonylmethyl groups onto the nitrogen atoms of the PPD core significantly alters its chemical properties, creating a versatile building block for advanced materials synthesis. Its structure is foundational for developing novel polymers, sophisticated chemosensors, and metal-organic frameworks. A thorough characterization is paramount to confirm its structural integrity and purity, ensuring its suitability for these high-performance applications.[1][2]

This document is intended for researchers and professionals in chemical synthesis and materials science. It offers a detailed examination of the synthesis and a comprehensive guide to the analytical techniques required for its complete characterization, grounded in established scientific principles.

Strategic Synthesis: N-Alkylation of 1,4-Phenylenediamine

The most direct and efficient route to synthesize N,N'-bis(methoxycarbonylmethyl)-1,4-phenylenediamine is through a classic nucleophilic substitution reaction. This approach leverages the nucleophilicity of the amine groups on the 1,4-phenylenediamine core to displace a halide from an appropriate methyl ester.

Rationale for Reagent Selection

-

1,4-Phenylenediamine (1): The foundational aromatic diamine core. Its two primary amine groups serve as the nucleophiles for the reaction.

-

Methyl Bromoacetate (2): The electrophile. The bromine atom is an excellent leaving group, and the adjacent ester functionality activates the α-carbon for nucleophilic attack. Methyl chloroacetate can also be used, though it is generally less reactive.

-

Base (e.g., K₂CO₃ or Et₃N): A non-nucleophilic base is crucial. Its role is to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the unreacted amine groups on the starting material, which would render them non-nucleophilic and halt the reaction.[3]

-

Solvent (e.g., Acetonitrile or DMF): A polar aprotic solvent is ideal. It effectively dissolves the reactants while not interfering with the nucleophilic attack, promoting a favorable reaction rate.

Synthesis Workflow Diagram

Caption: Synthesis workflow for N,N'-bis(methoxycarbonylmethyl)-1,4-phenylenediamine.

Step-by-Step Synthesis Protocol

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,4-phenylenediamine (1.0 eq) and potassium carbonate (2.5 eq).

-

Dissolution: Add 100 mL of dry acetonitrile to the flask.

-

Addition of Electrophile: While stirring, add methyl bromoacetate (2.2 eq) dropwise to the suspension at room temperature. The slight excess ensures complete disubstitution.

-

Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting diamine spot disappears.

-

Work-up: After cooling to room temperature, filter the mixture to remove the potassium carbonate and the potassium bromide byproduct.

-

Isolation: Evaporate the acetonitrile from the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the final product as a crystalline solid.

Comprehensive Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized N,N'-bis(methoxycarbonylmethyl)-1,4-phenylenediamine.

Caption: A multi-faceted workflow for the complete characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR are required for full characterization.[4]

Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of the purified product.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Ensure the sample is fully dissolved; sonicate briefly if necessary.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[3][5]

Expected Results and Interpretation

The molecule possesses a high degree of symmetry (C₂h point group), which simplifies the expected spectra.

-

¹H NMR:

-

Aromatic Protons (Ar-H): The four protons on the central phenyl ring are chemically equivalent. They will appear as a sharp singlet. Their chemical shift is expected around δ 6.6-6.8 ppm.[6]

-

Amine Protons (N-H): A broad singlet corresponding to the two equivalent secondary amine protons. Its chemical shift can vary (typically δ 4.0-5.0 ppm) and may exchange with D₂O.

-

Methylene Protons (-CH₂-): The four protons of the two methylene groups are equivalent and will appear as a singlet around δ 3.9-4.1 ppm.

-

Methyl Protons (-OCH₃): The six protons of the two methyl ester groups are equivalent, giving rise to a sharp singlet around δ 3.7-3.8 ppm.[7]

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): The ester carbonyl carbons will appear as a single resonance in the downfield region, typically around δ 170-172 ppm.

-

Aromatic Carbons (Ar-C): Due to symmetry, only two signals are expected for the benzene ring. One for the carbons bearing the nitrogen substituents (C-N) around δ 140-142 ppm, and one for the other four carbons (C-H) around δ 113-115 ppm.

-

Methylene Carbon (-CH₂-): A single peak for the methylene carbons is expected around δ 48-50 ppm.

-

Methyl Carbon (-OCH₃): A single resonance for the methyl ester carbons around δ 51-53 ppm.[7]

-

| Data Summary: NMR Spectroscopy |

| Technique |

| ¹H NMR (400 MHz, CDCl₃) |

| ¹³C NMR (100 MHz, CDCl₃) |

| Assignment |

| Aromatic (4H, singlet) |

| N-H (2H, broad singlet) |

| -CH₂- (4H, singlet) |

| -OCH₃ (6H, singlet) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. It is particularly useful for confirming the success of the reaction by observing the appearance of new bands (ester C=O) and changes in the N-H region.[8]

Protocol: FTIR Analysis (ATR)

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Place a small amount of the dry, purified solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.[3]

Expected Results and Interpretation

-

N-H Stretch: The starting 1,4-phenylenediamine shows two sharp bands for the primary amine (-NH₂) symmetric and asymmetric stretches (~3400-3200 cm⁻¹).[9] The product will show a single, sharper peak for the secondary amine (N-H) stretch, typically around 3350-3400 cm⁻¹ .

-

C=O Stretch: A very strong, sharp absorption band characteristic of the ester carbonyl group will be present around 1730-1750 cm⁻¹ . This is a key indicator of a successful reaction.[10]

-

C-N Stretch: Aromatic C-N stretching will be observed around 1250-1350 cm⁻¹ .

-

C-O Stretch: The ester C-O stretches will appear as two bands in the 1250-1000 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium intensity peaks will be present in the 1600-1450 cm⁻¹ region, confirming the presence of the benzene ring.[11]

| Data Summary: FTIR Spectroscopy |

| Vibrational Mode |

| N-H Stretch (Secondary Amine) |

| C-H Stretch (Aromatic) |

| C-H Stretch (Aliphatic) |

| C=O Stretch (Ester) |

| C=C Stretch (Aromatic) |

| C-N Stretch (Aromatic Amine) |

| C-O Stretch (Ester) |

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound, providing definitive confirmation of its elemental composition.

Protocol: Mass Spectrometry (ESI)

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into an Electrospray Ionization (ESI) mass spectrometer.

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Expected Results and Interpretation

The molecular formula of N,N'-bis(methoxycarbonylmethyl)-1,4-phenylenediamine is C₁₂H₁₆N₂O₄, with a monoisotopic mass of 252.1110 g/mol .

-

Molecular Ion Peak: The primary peak observed in the ESI-MS spectrum will be the protonated molecule, [M+H]⁺, at m/z = 253.1183 . High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million (ppm), validating the elemental formula.

-

Other Adducts: It is also common to observe adducts with sodium [M+Na]⁺ at m/z = 275.0999 or potassium [M+K]⁺.[12]

| Data Summary: Mass Spectrometry |

| Ion |

| [M]⁺ (Molecular Ion) |

| [M+H]⁺ (Protonated Molecule) |

| [M+Na]⁺ (Sodium Adduct) |

Thermal Analysis

Thermogravimetric Analysis (TGA) provides critical information about the thermal stability of the compound. This is vital for applications where the material may be exposed to high temperatures, such as in polymer processing.[13]

Protocol: Thermogravimetric Analysis (TGA)

-

Place a small, accurately weighed sample (5-10 mg) into a TGA crucible (e.g., alumina).

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) from room temperature to an upper limit (e.g., 600 °C).[14]

-

Record the mass loss as a function of temperature.

Expected Results and Interpretation

The TGA curve will show a stable baseline until the onset of decomposition. The decomposition temperature (often reported as Td₅, the temperature at which 5% mass loss occurs) is a key measure of thermal stability. For a compound like this, decomposition would likely begin above 200°C. The derivative of the TGA curve (DTG) shows the temperature of the maximum rate of decomposition.[15]

| Data Summary: Thermal Analysis |

| Parameter |

| Onset of Decomposition (Tonset) |

| Temperature at 5% Mass Loss (Td5) |

| Temperature of Maximum Decomposition Rate (Tmax) |

Conclusion

The successful characterization of N,N'-bis(methoxycarbonylmethyl)-1,4-phenylenediamine relies on a synergistic combination of analytical techniques. NMR spectroscopy provides the definitive structural map, FTIR confirms the presence of essential functional groups, and mass spectrometry validates the molecular weight. Finally, thermal analysis establishes the operational temperature limits for its application. By following the detailed protocols and interpretation guides outlined in this document, researchers can confidently verify the identity, purity, and stability of this valuable chemical intermediate, paving the way for its use in the next generation of advanced materials.

References

-

Siao, S.-H., et al. (2012). Synthesis and characterization of novel electrochromic poly(amide-imide)s with N,N′-di(4-methoxyphenyl)-N,N′-diphenyl-p-phenylenediamine units. RSC Publishing. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of PPD. [Figure]. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of the N, N, N', N'-tetra methyl propionate-1, 4-phenylenediamine. Available at: [Link]

-

Khan, I., et al. (2024). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. RSC Advances. Available at: [Link]

-

Beilstein Journals. (2021). Search Results for Mass Spectrometry. Available at: [Link]

-

ResearchGate. (n.d.). IR spectra of 1,4-phenylenediamine (1); 2,4,6-triformylphloroglucinol (2); and COF-4 (3). [Figure]. Available at: [Link]

-

ResearchGate. (n.d.). (a) FTIR spectra of bCOF, β-ketoenol (1), and p-phenylenediamine (2). [Figure]. Available at: [Link]

-

NIST. (n.d.). 1,4-Benzenediamine, N-phenyl-. In NIST Chemistry WebBook. Available at: [Link]

-

Wikipedia. (n.d.). N,N'-Di-2-butyl-1,4-phenylenediamine. Available at: [Link]

-

MDPI. (2010). N,N'-1,2-Phenylenebis[4-(chloromethyl)benzamide]. Molbank. Available at: [Link]

-

NCBI. (2025). Synthesis and crystal structure of N,N′-(1,4-phenylenedimethylidyne)bis(2-phenylbenzenamine). Acta Crystallographica Section E. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of N,N'-1,4-phenylbis[3,5-Di(p-butoxybenzoyl) benzamide]7b. [Figure]. Available at: [Link]

-

ResearchGate. (n.d.). ATR‐FTIR spectra of 1,4‐benzenediamine (1,4‐BDA) BADGE network,... [Figure]. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of 2-methoxymethyl-1,4-benzenediamine, its derivatives thereof and the salts thereof.

-

NIST. (n.d.). 1,4-Benzenediamine, N,N'-diphenyl-. In NIST Chemistry WebBook. Available at: [Link]

-

EMBL-EBI. (2024). 1,4-phenylenediamine (CHEBI:51403). Available at: [Link]

-

ChemRxiv. (2025). Synthesis of Phenylenediamines via [4+1+1] Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand. Available at: [Link]

-

PubMed. (2012). [N,N'-Bis(salicylidene)-1,2-phenylenediamine]metal complexes with cell death promoting properties. Journal of Inorganic Biochemistry. Available at: [Link]

-

PubMed. (2022). Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p- Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR. Chemical Research in Toxicology. Available at: [Link]

-

MDPI. (n.d.). Structural Diversity, Thermal, and Semiconducting Characteristics of Two N,N′-bis(phosphonomethyl)-1,4,5,8-Naphthalenediimide-Based Compounds. Crystals. Available at: [Link]

-

Hilaris Publisher. (2015). Characterization of Physical, Thermal and Spectroscopic Properties of Biofield Energy Treated p-Phenylenediamine and p-Toluidine. Journal of Environmental & Analytical Toxicology. Available at: [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of para-phenylene diamine-substituted bismaleimide-containing phthalonitrile (p-BMIPN). [Figure]. Available at: [Link]

-

ResearchGate. (2015). (PDF) Characterization of Physical, Thermal and Spectroscopic Properties of Biofield Energy Treated p-Phenylenediamine and p-Toluidine. Available at: [Link]

-

NIST. (n.d.). 1,4-Benzenediamine, N,N'-bis(1-methylheptyl)-. In NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. 1,4-phenylenediamine (CHEBI:51403) [ebi.ac.uk]

- 2. [N,N'-Bis(salicylidene)-1,2-phenylenediamine]metal complexes with cell death promoting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - Search Results [beilstein-journals.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. researchgate.net [researchgate.net]